Benzyl 1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylate
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Overview
Description
Benzyl 1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylate, also known as benzyl ursolate, is a derivative of ursolic acid. It is a triterpenoid compound with a complex structure that includes multiple methyl groups and a benzyl ester functional group. This compound is known for its potential biological activities and is studied for various applications in medicinal chemistry and pharmacology .
Preparation Methods
The synthesis of benzyl 1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylate typically involves the esterification of ursolic acid with benzyl alcohol. The reaction is often catalyzed by acidic or basic conditions to facilitate the formation of the ester bond. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Benzyl 1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Scientific Research Applications
Benzyl 1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound for studying triterpenoid chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It may be used in the development of new pharmaceuticals and as an additive in cosmetic formulations.
Mechanism of Action
The mechanism of action of benzyl 1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways involved in inflammation, oxidative stress, and cell proliferation. The compound may inhibit key enzymes and receptors, leading to reduced inflammation and oxidative damage .
Comparison with Similar Compounds
Benzyl 1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylate is unique due to its specific structure and functional groups. Similar compounds include:
Ursolic Acid: The parent compound from which benzyl ursolate is derived. It shares similar biological activities but lacks the benzyl ester group.
Oleanolic Acid: Another triterpenoid with similar properties but different structural features.
Properties
Molecular Formula |
C37H52O3 |
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Molecular Weight |
544.8 g/mol |
IUPAC Name |
benzyl 1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C37H52O3/c1-24-15-20-37(32(39)40-23-26-11-9-8-10-12-26)22-21-35(6)27(31(37)25(24)2)13-14-29-34(5)18-17-30(38)33(3,4)28(34)16-19-36(29,35)7/h8-13,24-25,28-29,31H,14-23H2,1-7H3 |
InChI Key |
FWQDCWBJBULHJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)C(=O)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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